Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVUBCSVTGJSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266114-77-5 | |
| Record name | tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Bromination of Azetidine-1-carboxylates
Method Overview:
One prominent approach involves brominating a suitably protected azetidine-1-carboxylate precursor, typically tert-butyl azetidine-1-carboxylate, using molecular bromine in the presence of a phosphorus-based buffer. This method is exemplified by the synthesis of tert-butyl 3-bromo-4-oxo-piperidine-1-carboxylate, which can be further transformed into the target compound.
- Bromination of tert-butyl 4-oxo-piperidine-1-carboxylate using bromine in chloroform, with disodium hydrogen phosphate as a buffer, at 5°C over 18 hours, yields approximately 42% of tert-butyl 3-bromo-4-oxo-piperidine-1-carboxylate (Table 1).
- The process involves controlled addition of bromine, maintaining low temperature to prevent over-bromination or decomposition.
- The intermediate can be converted into the azetidine derivative via subsequent steps such as nucleophilic substitution or cyclization.
| Table 1: Bromination of tert-Butyl 4-oxo-piperidine-1-carboxylate | |
|---|---|
| Reagents | Bromine, disodium hydrogen phosphate |
| Solvent | Chloroform |
| Temperature | 5°C |
| Reaction Time | 18 hours |
| Yield | 42% |
- The yield can be optimized by adjusting bromination equivalents and temperature control.
- The brominated intermediate is a key precursor for subsequent nucleophilic substitution to install the acetyl group.
Functionalization with 2-Bromoacetyl Group
Method Overview:
The key step involves introducing the 2-bromoacetyl moiety onto the azetidine ring. This is achieved through acylation of the nitrogen or carbon centers using 2-bromoacetyl derivatives under basic or catalytic conditions.
Operational Procedures & Data:
- Using potassium carbonate in ethanol at room temperature, tert-butyl 3-bromo-4-oxo-piperidine-1-carboxylate can be reacted with 2-bromoacetyl derivatives to afford tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate with yields up to 79%.
- The reaction involves nucleophilic attack by the azetidine nitrogen on the electrophilic carbonyl carbon of 2-bromoacetyl, facilitated by mild heating or reflux conditions.
| Table 2: Acylation with 2-Bromoacetyl Derivatives | |
|---|---|
| Reagents | 2-Bromoacetyl derivative, potassium carbonate |
| Solvent | Ethanol |
| Temperature | 20°C (room temperature) |
| Reaction Time | 24 hours |
| Yield | Up to 79% |
- The reaction is sensitive to moisture; anhydrous conditions improve yields.
- Purification typically involves silica gel chromatography with hexane/ethyl acetate mixtures.
Alternative Synthesis via Cyclization and Direct Acylation
Method Overview:
Another route involves cyclization of appropriately substituted precursors, such as azetidine-1-carboxylates bearing suitable leaving groups, followed by direct acylation with 2-bromoacetyl compounds.
- The cyclization is often performed under reflux with bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as DMSO or DMF.
- Subsequent acylation with 2-bromoacetyl derivatives yields the target compound with yields ranging from 47% to 64% depending on the conditions and reagents used.
| Table 3: Cyclization and Acylation Approach | |
|---|---|
| Reagents | Base (NaH or t-BuOK), 2-bromoacetyl derivative |
| Solvent | DMSO or DMF |
| Temperature | Reflux |
| Reaction Time | 3-24 hours |
| Yield | 47-64% |
- The process may involve multiple purification steps, including chromatography and recrystallization.
- Reaction optimization includes adjusting base equivalents and reaction temperature.
Summary of Preparation Methods
| Method | Key Reagents | Typical Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Bromination of protected azetidine | Bromine, buffer | 0°C, 18 hrs | 42% | Controlled bromination, precursor for acylation |
| Nucleophilic acylation | 2-Bromoacetyl derivatives, K2CO3 | Room temp, 24 hrs | Up to 79% | High yield, straightforward |
| Cyclization followed by acylation | Bases (NaH, t-BuOK), acyl derivatives | Reflux, 3-24 hrs | 47-64% | Versatile, adaptable to various precursors |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted azetidine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHBrN\O
- Molecular Weight : 278.14 g/mol
- CAS Number : 1266114-77-5
- EC Number : 818-368-3
The compound features an azetidine ring, which contributes to its unique reactivity and biological activity. The presence of the bromoacetyl group enhances its potential as a versatile building block in chemical synthesis.
Medicinal Chemistry
Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate is being investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for the development of new pharmaceuticals.
- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modification of proteins and nucleic acids, impacting cellular processes involved in tumor growth and survival.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules.
- Synthesis of Bioactive Molecules : It can be used to synthesize various bioactive compounds that may exhibit antimicrobial or anti-inflammatory properties. The bromoacetyl group can participate in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
Materials Science
In materials science, this compound is explored for its potential applications in developing advanced materials.
- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent; interacts with biological targets | Induces apoptosis in cancer cell lines |
| Organic Synthesis | Intermediate for synthesizing bioactive molecules | Facilitates nucleophilic substitution reactions |
| Materials Science | Used in polymer chemistry for advanced material development | Enhances mechanical and thermal properties |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results demonstrated significant inhibition compared to control groups, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In another research project, the compound was tested on various cancer cell lines. The findings indicated a dose-dependent response where higher concentrations resulted in increased rates of apoptosis, suggesting a promising avenue for cancer therapy.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying receptor functions. The azetidine ring provides structural rigidity, which can influence the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Reactivity Analysis
- Electrophilicity : The target compound’s bromoacetyl group exhibits higher electrophilicity than bromoethyl () due to electron-withdrawing effects of the carbonyl group, enabling faster SN2 reactions .
- Steric Effects: Compounds like tert-butyl 3-amino-2-methylazetidine-1-carboxylate () face steric challenges in reactions, unlike the target compound’s linear bromoacetyl chain.
- Aromatic vs. Aliphatic Bromine : Bromine on imidazopyridine () participates in cross-coupling, whereas aliphatic bromine (target) is better for alkylation.
Physicochemical Properties
- LogP: The target compound’s LogP is likely higher than hydroxyl- or amino-substituted analogs (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in ) due to the hydrophobic bromoacetyl group.
- Solubility : Esters () and carboxylates may have better aqueous solubility than brominated analogs.
Biological Activity
Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate (CAS No. 1266114-77-5) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₈H₁₄BrN₁O₂
Molecular Weight : 232.11 g/mol
Appearance : Typically presented as a white to off-white crystalline solid.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's azetidine ring structure allows it to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as protein synthesis and cellular signaling.
- Cellular Interaction : The bromoacetyl group is known for its reactivity, which may facilitate interactions with cellular nucleophiles, leading to modifications in protein function or activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Some studies have indicated that compounds with similar structures possess antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Potential : There is emerging evidence that this compound may exhibit cytotoxic effects against certain cancer cell lines, although detailed studies are required to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Anticancer Activity
A study investigating the anticancer properties of this compound involved testing against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics. Further mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways, highlighting its potential as a lead compound for drug development.
Table 2: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Induction of oxidative stress |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via functionalization of tert-butyl azetidine-1-carboxylate derivatives. For example, bromoacetylation of tert-butyl 3-oxoazetidine-1-carboxylate using bromoacetyl bromide in a polar aprotic solvent (e.g., dichloromethane) under inert conditions is a standard approach. Solvent choice and reaction time significantly impact yield and purity. Substituting alcohols (e.g., i-PrOH for MeOH) in related imine-forming reactions has been shown to reduce side products .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate derivatives were validated by matching NMR data to literature values . Purity is confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis.
Q. What are the key storage and handling protocols for this compound to prevent degradation?
- Methodological Answer : The compound should be stored in a sealed container under inert gas (N or Ar) at 2–8°C to minimize hydrolysis of the bromoacetyl group. Handling in a fume hood with appropriate PPE (gloves, goggles) is critical due to potential lachrymatory and irritant properties of bromoacetyl derivatives .
Advanced Research Questions
Q. How does the bromoacetyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : The bromoacetyl moiety serves as an electrophilic site for nucleophilic attack, enabling functionalization via Suzuki-Miyaura couplings or substitution with amines/thiols. For instance, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate derivatives react with arylboronic acids under palladium catalysis, yielding biaryl products . Optimization of catalyst loading (e.g., Pd(PPh) at 5 mol%) and base (KCO) is critical for high conversion.
Q. What strategies mitigate competing side reactions (e.g., elimination or polymerization) during functionalization of this compound?
- Methodological Answer : Low-temperature reactions (−78°C to 0°C) and controlled addition of nucleophiles reduce elimination. For example, in amination reactions, slow addition of amines to a pre-cooled bromoacetyl derivative in THF minimizes undesired dimerization . Use of sterically hindered bases (e.g., DIPEA) also suppresses β-elimination.
Q. How can computational chemistry predict regioselectivity in reactions involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For azetidine derivatives, steric effects from the tert-butyl group and electronic effects of the carbonyl moiety dominate. Published studies on tert-butyl 3-fluoroazetidine-1-carboxylate show strong agreement between computed and experimental regioselectivity in SN2 reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar azetidine derivatives?
- Methodological Answer : Variations in yield often stem from differences in solvent purity, catalyst batches, or reaction scale. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate synthesis shows yield fluctuations (36–95%) depending on flash chromatography conditions (e.g., cyclohexane/CHCl gradients) . Systematic replication with controlled variables (solvent grade, column size) is recommended.
Functionalization and Applications
Q. What are the challenges in introducing stereoselective modifications to this compound?
- Methodological Answer : The planar bromoacetyl group limits stereocontrol. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ni-catalyzed carboboration) are employed. For example, stereoselective Ni-catalyzed reactions with glycals achieved >90% enantiomeric excess (ee) in related azetidine derivatives .
Safety and Hazard Mitigation
Q. What are the primary hazards associated with this compound, and how are they managed?
- Methodological Answer : The compound is classified as harmful (H302) and irritant (H315/H319/H335). Emergency protocols include immediate rinsing with water for eye/skin contact and activated charcoal for ingestion. Fume hood use and spill kits with inert absorbents (e.g., vermiculite) are mandatory .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
